6-Methyl-4-propan-2-ylpyran-2-one
Description
6-Methyl-4-propan-2-ylpyran-2-one is a substituted pyran-2-one derivative characterized by a six-membered lactone ring (pyran-2-one) with a methyl group at position 6 and an isopropyl group at position 4. Its molecular formula is C₉H₁₂O₂, and its structure combines hydrophobic alkyl substituents with a polar lactone moiety. Pyran-2-ones are widely studied for their diverse applications, including roles as flavor compounds, antimicrobial agents, and intermediates in organic synthesis.
Properties
CAS No. |
106319-08-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-methyl-4-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3 |
InChI Key |
BNUTWEHRVAJMKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)O1)C(C)C |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C(C)C |
Synonyms |
2H-Pyran-2-one,6-methyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among pyran-2-one derivatives and related heterocycles significantly impact their physicochemical and biological properties:
Key Observations :
- Alkyl Chain Effects :
- The pentyl chain in 6-pentylpyran-2-one increases lipophilicity compared to the shorter, branched isopropyl group in 6-methyl-4-propan-2-ylpyran-2-one. This difference likely reduces aqueous solubility but enhances membrane permeability in biological systems .
- The isopropyl group in the target compound may improve crystalline packing efficiency, leading to higher melting points than linear alkyl analogs.
- Heterocycle Comparison: Pyrimidin-4-one derivatives (e.g., the compound from ) feature two nitrogen atoms in the ring, enabling hydrogen bonding and π-stacking interactions absent in pyran-2-ones. The hydroxyl group in the pyrimidinone further enhances polarity, making it more suited for pharmaceutical applications .
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